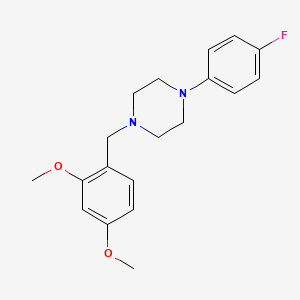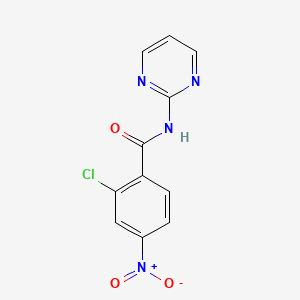![molecular formula C20H26N4O3 B5652988 5-(dimethylamino)-2-{2-[4-(3-methylphenoxy)piperidin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5652988.png)
5-(dimethylamino)-2-{2-[4-(3-methylphenoxy)piperidin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyridazinone derivatives typically involves multi-step chemical reactions, starting with precursor compounds and leading to the desired pyridazinone through processes like cyclization, condensation, and functional group transformations. For example, derivatives of pyrido[3,4-d]pyridazine were synthesized to explore new biologically active agents, indicating a similar approach could be applied to our compound of interest (Wójcicka et al., 2022).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives, closely related to our compound, reveals significant insights into their spatial arrangement and tautomeric forms. The crystal and molecular structures of such compounds have been elucidated, demonstrating their crystallization patterns and tautomeric existence in solid states, which could be relevant to understanding our compound's structure (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving pyridazinone derivatives often include interactions with primary amines, leading to various derivatives with potential biological activities. These reactions can involve cyclization and substitution processes, providing a pathway to synthesize a wide range of compounds with diverse properties (Sangshetti et al., 2014).
Physical Properties Analysis
The physical properties of pyridazinone derivatives, including their stability and solubility, are crucial for their application in various fields. For instance, certain pyridinols, related in structure to our compound, exhibit remarkable stability to air oxidation, suggesting that similar compounds might also possess significant stability and solubility characteristics (Wijtmans et al., 2004).
Chemical Properties Analysis
The chemical properties of pyridazinone derivatives, such as reactivity towards different chemical agents and potential for forming various derivatives, are key to their utility in chemical synthesis and pharmaceutical applications. For example, the reactivity of certain pyridinols towards peroxyl radicals has been examined, showcasing their potential as antioxidants and hinting at the diverse chemical behaviors possible for related compounds (Wijtmans et al., 2004).
Propiedades
IUPAC Name |
5-(dimethylamino)-2-[2-[4-(3-methylphenoxy)piperidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-15-5-4-6-18(11-15)27-17-7-9-23(10-8-17)20(26)14-24-19(25)12-16(13-21-24)22(2)3/h4-6,11-13,17H,7-10,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXSHVLTXYSEJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CCN(CC2)C(=O)CN3C(=O)C=C(C=N3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-2-oxo-8-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5652914.png)
![1-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-1-methylpyrrolidinium iodide](/img/structure/B5652921.png)
![2-(4-{2-oxo-2-[2-(3-pyridinyl)-1-piperidinyl]ethyl}-1-piperazinyl)pyrimidine](/img/structure/B5652925.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-(1H-pyrazol-3-ylmethyl)benzamide](/img/structure/B5652930.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine](/img/structure/B5652933.png)

![N-[1-(4'-methoxy-3',5'-dimethylbiphenyl-4-yl)ethyl]acetamide](/img/structure/B5652944.png)
![[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5652947.png)
![3-(1H-1,2,4-triazol-1-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B5652959.png)


![thiochromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5652990.png)
![3,3-dimethyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5652998.png)